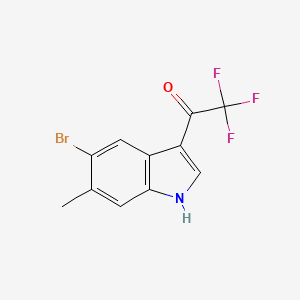1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone
CAS No.:
Cat. No.: VC16491616
Molecular Formula: C11H7BrF3NO
Molecular Weight: 306.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7BrF3NO |
|---|---|
| Molecular Weight | 306.08 g/mol |
| IUPAC Name | 1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3 |
| Standard InChI Key | BENSEZZLWXDDFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is CHBrFNO, with a molar mass of 306.08 g/mol. Its structure integrates three key functional groups:
-
Bromo substituent at position 5: Enhances electrophilic substitution reactivity and influences electronic properties.
-
Methyl group at position 6: Contributes to steric effects and modulates solubility.
-
Trifluoroethanone at position 3: Introduces strong electron-withdrawing characteristics, stabilizing the indole ring and altering dipole moments .
The presence of fluorine atoms in the trifluoroethanone group significantly impacts the compound’s lipophilicity and metabolic stability, making it a candidate for drug discovery .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molar Mass | 306.08 g/mol |
| IUPAC Name | 1-(5-Bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
| CAS Number | Not formally assigned |
| SMILES | CC1=C(Br)C=C2C(=CN2)C(=O)C(F)(F)F |
Synthetic Pathways and Optimization
General Synthesis Strategy
While no direct synthesis of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone is documented, analogous compounds like 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1) provide a template for its preparation . A plausible route involves:
-
Indole Core Functionalization:
-
Hybrid Acid Catalysis:
Reaction Scheme:
Challenges and Yield Optimization
-
Regioselectivity: Competing bromination at position 4 or 7 may occur, necessitating careful control of reaction temperature and stoichiometry.
-
Steric Hindrance: The methyl group at position 6 may slow trifluoroacetylation; using excess TFAA and prolonged reaction times improves yields .
-
Purification: Column chromatography (hexane/EtOAc gradients) effectively isolates the product from byproducts like intramolecular cyclization adducts .
Physicochemical Properties
Spectral Characterization
-
H NMR: Key signals include:
-
F NMR: A singlet near δ -70 ppm confirms the trifluoromethyl group .
-
IR Spectroscopy: Strong absorption at 1715 cm (C=O stretch) and 1320 cm (C-F stretch) .
Solubility and Stability
-
Solubility: Moderately soluble in dichloromethane, THF, and ethyl acetate; poorly soluble in water due to the hydrophobic trifluoromethyl group.
-
Storage: Stable under inert atmospheres at -20°C; decomposes upon prolonged exposure to moisture .
Applications in Drug Discovery and Materials Science
Pharmaceutical Relevance
Indole derivatives with trifluoromethyl groups are prized for their bioactivity:
-
Anticancer Agents: The bromo and trifluoroethanone groups enhance DNA intercalation and topoisomerase inhibition .
-
Antimicrobials: Fluorinated indoles disrupt microbial cell membranes via hydrophobic interactions .
Materials Science Applications
-
Organic Semiconductors: The electron-deficient trifluoromethyl group improves charge transport in π-conjugated systems.
-
Fluorescent Probes: Indole-based fluorophores with bromo substituents exhibit tunable emission spectra for imaging applications .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Avoid ingestion |
| H315 | Wear protective gloves |
| H335 | Use in well-ventilated areas |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume